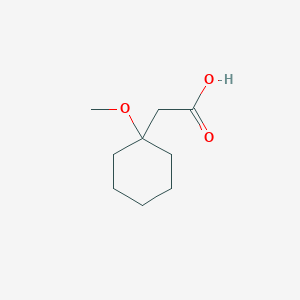
2-(1-Methoxycyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(1-Methoxycyclohexyl)acetic acid, is a derivative of cyclohexane with a methoxy group and an acetic acid moiety attached to the cyclohexyl ring. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of 2-(1-Methoxycyclohexyl)acetic acid.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield enantiomerically pure products. For instance, both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid were prepared using environmentally benign conditions, achieving a 30% overall yield for the (S)-isomer and 27% for the (R)-isomer from cyclohexanone . This suggests that the synthesis of 2-(1-Methoxycyclohexyl)acetic acid could potentially be achieved through similar environmentally friendly methods, with a focus on optimizing yield and enantiomeric purity.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives has been studied using X-ray diffraction, revealing details such as hydrogen-bonded cyclic dimers and coordination in metal complexes . Although the exact structure of 2-(1-Methoxycyclohexyl)acetic acid is not provided, the structural analysis of similar compounds can be indicative of the potential for hydrogen bonding and metal coordination in the compound of interest.
Chemical Reactions Analysis
The reactivity of acetic acid derivatives is highlighted in the synthesis of novel 1,3,4-thiadiazole derivatives, where the carboxylic acid group of a related compound undergoes cyclization with thiosemicarbazide . Additionally, acyl chlorides derived from related acids have been shown to react with amines and pyrazole to form new amides and 1-acylpyrazole . These reactions demonstrate the versatility of acetic acid derivatives in forming a variety of chemical products, suggesting that 2-(1-Methoxycyclohexyl)acetic acid could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure. For example, the photochemistry of 1,2-diphenylcyclobutene in protic solvents indicates that the presence of methoxy groups can lead to the formation of esters and alcohols upon irradiation . This implies that the methoxy group in 2-(1-Methoxycyclohexyl)acetic acid could similarly affect its reactivity and physical properties under certain conditions.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Medicinal Chemistry
A prominent field of application for 2-(1-Methoxycyclohexyl)acetic acid derivatives is in medicinal chemistry, where these compounds serve as key intermediates in the synthesis of pharmacologically active molecules. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibit significant activity against several microbial strains, highlighting their potential in developing new antimicrobial agents (Noolvi et al., 2016).
Catalysis and Reaction Mechanisms
In organic synthesis, derivatives of 2-(1-Methoxycyclohexyl)acetic acid have been explored for their reactivity and application in various catalytic processes. The oligomerization mechanism of cyclohexene oxide, for example, has been studied in the presence of methanol and acetic acid, leading to the formation of oligomers like 2-methoxyl-2′-hydroxyl-dicyclohexyl ether. Such studies contribute to our understanding of reaction mechanisms and the development of novel catalytic processes (Wu & Soucek, 1998).
Materials Science Applications
Another area where 2-(1-Methoxycyclohexyl)acetic acid derivatives find application is in materials science. For instance, the synthesis of 4,4-disubstituted cyclohexenones through the Baeyer–Villiger fragmentation of 1-methoxybicyclo[2.2.2]oct-5-enones showcases how these derivatives can be utilized in the creation of novel materials and chemical structures. Such processes are critical for the development of new materials with unique properties (Madge & Holmes, 1980).
Biomedical Research
In biomedical research, the chemical properties of 2-(1-Methoxycyclohexyl)acetic acid derivatives are exploited for various applications. For example, amino acid bearing Schiff base ligands derived from [1-(aminomethyl)cyclohexyl]acetic acid have shown potential in antioxidant and selective xanthine oxidase inhibitory studies. Such studies are essential for discovering new therapeutic agents and understanding the biochemical pathways involved in disease processes (Ikram et al., 2015).
Environmental Chemistry
The study of 2-methoxyethyl acetate as a new oxygenated additive for diesel highlights the environmental applications of derivatives of 2-(1-Methoxycyclohexyl)acetic acid. Research in this area aims to reduce exhaust emissions and improve fuel efficiency, demonstrating the role of these compounds in addressing environmental challenges (Yanfeng et al., 2007).
Safety And Hazards
The safety data sheet for 2-(1-Methoxycyclohexyl)acetic acid indicates that it is a hazardous substance . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Eigenschaften
IUPAC Name |
2-(1-methoxycyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYOSVDAXBJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxycyclohexyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

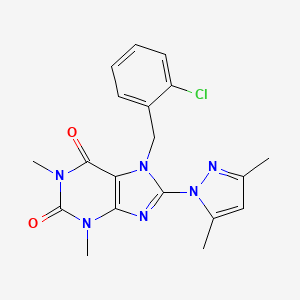
![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
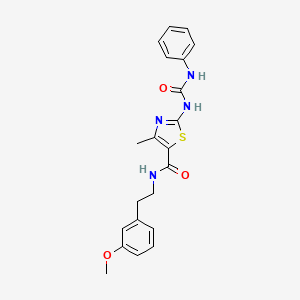
![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)
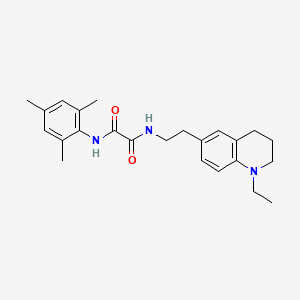
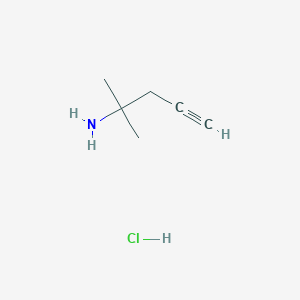
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
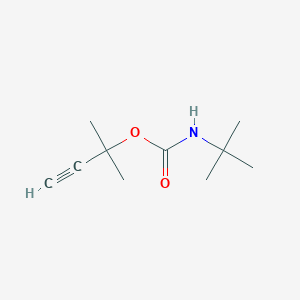
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
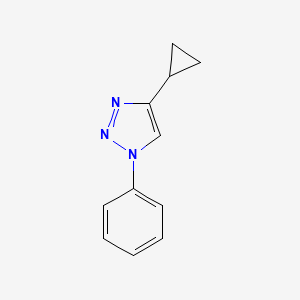

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)